Product packaging for C.I. Reactive Orange 35(Cat. No.:CAS No. 12270-76-7)

C.I. Reactive Orange 35

Cat. No.: B085360
CAS No.: 12270-76-7
M. Wt: 814.1 g/mol
InChI Key: QODWDUXKFKJVCQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Reactive Dyes as Environmental Pollutants in Scholarly Contexts

Reactive dyes are a focal point of environmental research due to their widespread use and the challenges they present in wastewater treatment. The textile industry is a major consumer of water and producer of high-volume effluent. nih.gov During the dyeing process, a significant portion of reactive dyes (ranging from 10% to 60%) does not fix to the fibers and is released into the wastewater. nih.govmdpi.com This inefficiency leads to large quantities of dye being discharged into aquatic ecosystems. nih.gov

The environmental significance of these dyes, as documented in scholarly literature, stems from several key characteristics:

Persistence and Non-Biodegradability: Many reactive dyes, including azo dyes, are designed to be stable and resistant to fading, which also makes them resistant to environmental degradation. nih.gov Their complex aromatic structures are not easily broken down by conventional wastewater treatment processes. iwaponline.com

Toxicity: The chemical structures of reactive dyes often include aromatic amines, which can be carcinogenic and mutagenic. iwaponline.com The dyes themselves and their breakdown byproducts can be toxic to aquatic life and pose risks to human health. nih.goviwaponline.com Even at low concentrations, they can cause skin irritation and other allergic reactions. nih.gov

Ecosystem Disruption: The discharge of colored effluents into water bodies reduces light penetration, which in turn inhibits photosynthesis in aquatic plants, disrupting the entire ecosystem. iwaponline.com The presence of these dyes can also lead to eutrophication and bioaccumulation in the food chain. nih.goviwaponline.com

Wastewater Treatment Challenges: The high concentration of salts and alkaline conditions required for the reactive dyeing process, combined with the dye's stability, makes treating the resulting effluent technologically and economically challenging. mdpi.com

Historical Trajectories and Evolution of Research on C.I. Reactive Orange 35 and Related Reactive Dyes

The academic and industrial pursuit of reactive dyes marked a significant milestone in textile chemistry. The journey began with early, isolated investigations in the late 19th and early 20th centuries, but the breakthrough came in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dyes with dichlorotriazine groups could form covalent bonds with cellulose (B213188) fibers under mild alkaline conditions. tiankunchemical.comlawyersnjurists.com This led to the commercial launch of the first reactive dyes, the Procion range, by ICI in 1956. tiankunchemical.comtextiletoday.com.bdblogspot.com

Following this invention, research and development in reactive dyes accelerated globally. Other chemical companies like Ciba and Hoechst introduced their own reactive dye ranges, Cibacron and Remazol, respectively, in the late 1950s. tiankunchemical.com A major evolution in the 1970s was the development of bifunctional reactive dyes. textiletoday.com.bd These dyes contain two reactive groups per molecule, leading to a higher fixation rate (typically 70-85%) compared to monofunctional dyes (55-70%), thereby reducing the amount of dye waste in effluents. researchgate.netmdpi.com Research has continued to evolve, focusing on creating dyes with even higher fixation rates, lower environmental impact, and suitability for different application processes like pad-batch dyeing. researchgate.net

While specific historical research focusing solely on this compound is not extensively documented in early literature, its development is part of this broader evolution. As a triazine-based reactive dye, it belongs to the foundational class of reactive dyes first commercialized. Modern research on this compound often uses it as a case study to test new environmental technologies, reflecting the shift in research focus from synthesis and application to environmental impact and remediation. researchgate.net

Current Research Imperatives and Gaps in this compound Studies

Current academic research on this compound is predominantly driven by environmental concerns. The primary imperatives are the development of effective methods for its removal from wastewater and a deeper understanding of its environmental fate.

Key Research Areas:

Degradation and Removal Technologies: A significant body of research explores various methods to degrade or remove this compound from aqueous solutions. This includes advanced oxidation processes (AOPs), adsorption on different materials, and microbial degradation. smolecule.comresearchgate.net For instance, studies have investigated its adsorption onto substrates like single-walled carbon nanotubes. medchemexpress.com

Analytical Method Development: Researchers are working on advanced analytical techniques to separate and identify reactive dyes and their byproducts. Methods combining hydrophilic interaction liquid chromatography (HILIC) with high-resolution mass spectrometry (HRMS) have been developed for the successful separation and identification of this compound and other reactive dyes in mixtures. researchgate.net

Bioremediation: The potential for microorganisms to break down this compound is an active area of investigation. smolecule.com Studies on other reactive azo dyes have shown that certain bacteria, such as Shewanella species, can reduce the azo bond, leading to decolorization. nih.gov

Identified Research Gaps:

Toxicity of Degradation Products: While many studies focus on the removal of the parent dye molecule, there is a need for more comprehensive research on the identity and toxicity of the intermediate and final degradation products.

Complete Mineralization: Many current treatment methods result in decolorization but not necessarily the complete mineralization of the dye into harmless compounds like CO2 and water. Further research is needed to develop processes that achieve full degradation. researchgate.net

Mutagenic Potential: There are concerns regarding the mutagenic potential of this compound and its breakdown products, necessitating more in-depth investigation into its biological interactions. smolecule.com

Interdisciplinary Approaches in the Investigation of this compound

The study of this compound and its environmental implications necessitates a combination of expertise from various scientific fields.

Chemistry and Chemical Engineering: This is fundamental to understanding the dye's synthesis, structure, and reactivity. smolecule.comworlddyevariety.comchemicalbook.com Chemical engineers design and optimize reactors and processes for dye degradation and removal, such as advanced oxidation processes and adsorption systems. researchgate.net

Environmental Science: This field assesses the dye's impact on ecosystems, its persistence in the environment, and its contribution to water pollution. nih.govnih.goviwaponline.com Environmental scientists also work on developing sustainable wastewater management strategies for the textile industry.

Microbiology and Biotechnology: These disciplines explore the use of microorganisms and their enzymes for the bioremediation of dye-contaminated wastewater. smolecule.comnih.gov Research involves isolating and identifying microbial strains capable of degrading complex dye molecules like this compound and understanding the metabolic pathways involved. smolecule.comnih.gov

Analytical Chemistry: This is crucial for detecting and quantifying the dye and its degradation byproducts in complex matrices like wastewater and soil. The development of sophisticated methods like HILIC-HRMS showcases the importance of this discipline in reactive dye research. researchgate.net

This interdisciplinary approach allows for a holistic understanding of the challenges posed by reactive dyes, from their chemical properties to their environmental impact and the development of sustainable solutions.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 12270-76-7 smolecule.comworlddyevariety.comchemicalbook.com
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃ smolecule.comworlddyevariety.com
Molecular Weight 814.12 g/mol smolecule.comworlddyevariety.com
Synonyms Cibacron Orange 4R-A, Procion Brown H-GR worlddyevariety.comalfa-chemistry.com
Class Single Azo, Reactive Dye, Triazine-based smolecule.comworlddyevariety.com

| Color | Red-light orange | worlddyevariety.com |

Table 2: Summary of Selected Research Findings on Reactive Dyes

Research Focus Key Findings Relevant Dye(s) Source(s)
Environmental Impact Reactive dyes are persistent, toxic, and their discharge disrupts aquatic ecosystems by reducing light penetration and potentially forming carcinogenic byproducts. General Reactive Dyes nih.govnih.goviwaponline.com
Fixation Efficiency Monofunctional reactive dyes have a fixation rate of 55-70%, while bifunctional dyes achieve 70-85%, reducing effluent pollution. Monochlorotriazine, Bifunctional dyes mdpi.comtextiletoday.com.bd
Analytical Separation A method combining HILIC and HRMS successfully separated a mixture of four commercial reactive dyes, including this compound. This compound, C.I. Reactive Black 5, C.I. Reactive Blue 49, C.I. Reactive Red 31 researchgate.net
Adsorption This compound can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions for removal from water. This compound medchemexpress.com

| Bioremediation | Shewanella species can decolorize reactive azo dyes by microbially mediated reduction of the chromophore. | Remazol Black B, Acid Orange 7 | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H19ClN9Na3O9S3 B085360 C.I. Reactive Orange 35 CAS No. 12270-76-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWDUXKFKJVCQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN9Na3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890002
Record name C.I. Reactive Orange 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70210-13-8, 12270-76-7
Record name 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Reactive Orange 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Environmental Transformation and Degradation Pathways of C.i. Reactive Orange 35

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For C.I. Reactive Orange 35, key abiotic pathways include photolysis and hydrolysis.

Photolytic degradation occurs when light energy, particularly in the ultraviolet (UV) spectrum, breaks down the dye molecule. Studies on similar reactive azo dyes, such as C.I. Reactive Orange 16 and C.I. Reactive Orange 4, provide insight into these mechanisms.

The photodegradation of aqueous solutions of C.I. Reactive Orange 16 under UV irradiation leads to complete decolorization over time. researchgate.net The process involves the cleavage of the azo bond (–N=N–), which is the primary chromophore responsible for the dye's color. This is followed by the breakdown of the resulting aromatic structures. researchgate.net The degradation rate often follows pseudo-first-order kinetics. researchgate.net

Key findings from photolytic studies of similar dyes include:

Formation of Intermediates: During the photooxidation of C.I. Reactive Orange 16, several intermediate products are formed, such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid. researchgate.net The initial cleavage of the dye can lead to further degradation into lower molecular weight acids. researchgate.net

Influence of pH: The rate of photodecolorization can be significantly influenced by pH. For C.I. Reactive Orange 4, the rate of decolorization increases markedly with increasing pH. uminho.ptresearchgate.net

Photocatalysis: The presence of a photocatalyst like titanium dioxide (TiO₂) can significantly enhance the degradation rate. uminho.ptresearchgate.net Under UV light, TiO₂ generates highly reactive hydroxyl radicals that attack the dye molecule, leading to its mineralization into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions. uminho.pt Sunlight can also serve as an effective light source for this process. uminho.ptresearchgate.net

Reactive dyes are designed to form covalent bonds with fibers like cotton under alkaline conditions. However, in the aqueous environment of a dyebath, they can also react with water (hydrolyze). uminho.ptbohrium.com This hydrolysis reaction competes with the fiber fixation process, resulting in a significant portion of the dye remaining unfixed and being discharged into the wastewater. uminho.pt

The vinyl sulfone reactive group, common in reactive dyes, is susceptible to hydrolysis. During this process, the bond between the dye molecule and the reactive group can be cleaved. mdpi.com For instance, with dichlorotriazinyl reactive dyes like C.I. Reactive Orange 4, hydroxide (B78521) ions in the dyebath compete with the cellulose (B213188) fibers, causing hydrolysis of the dye without fixation. uminho.pt This can result in 15-40% of the applied dye being released into the effluent in its hydrolyzed form. uminho.pt

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a key technique used to separate and identify reactive dyes and their hydrolysis products in aqueous solutions and from biodegraded materials. bohrium.commdpi.comresearchgate.net Studies using these methods have successfully identified native dyes like this compound and their hydrolysis products in soil samples after degradation experiments. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of the dye by living organisms, primarily microorganisms. This is considered a more environmentally friendly and cost-effective method for treating dye-containing effluents.

Microorganisms can decolorize and mineralize reactive dyes through various enzymatic pathways. The initial step is often the reductive cleavage of the azo bond, which leads to the formation of colorless, but potentially hazardous, aromatic amines. ijcmas.com Subsequent aerobic degradation of these amines can lead to complete mineralization. ijcmas.com

A wide range of bacteria and actinobacteria have demonstrated the ability to decolorize and degrade reactive dyes.

Streptomyces albidoflavus : This actinobacterium has shown significant efficiency in degrading azo dyes. A study on the decolorization of Reactive Orange 122 by S. albidoflavus 3MGH revealed optimal conditions for degradation. nih.gov The process is influenced by several abiotic factors. nih.gov The degradation mechanism involves enzymes like laccase, which mediate the breakdown of the dye structure. nih.gov Analysis using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) confirms the biodegradation by showing changes in functional groups and the formation of metabolites like benzene (B151609), biphenyl, and naphthalene (B1677914) derivatives. nih.gov

ParameterOptimal Condition for S. albidoflavus (on RO 122)
Temperature35 °C nih.gov
pH6.0 nih.gov
Carbon SourceSucrose nih.gov
Nitrogen SourceBeef Extract nih.gov
Initial Dye Conc.0.2 g/L nih.gov

Pseudomonas spp. : Strains of Pseudomonas are widely reported to decolorize reactive orange dyes. Under static anoxic conditions, a Pseudomonas species was found to achieve 98% decolorization of Reactive Orange (50 mg/L) within five hours. sciepub.comsciepub.com The degradation is confirmed by FTIR analysis, indicating the breakdown of the dye structure. sciepub.comsciepub.com

ParameterOptimal Condition for Pseudomonas spp.
Temperature37 °C sciepub.comsciepub.com
pH8.0 sciepub.comsciepub.com

Other Bacterial Systems :

A bacterial consortium designated ETL-A demonstrated 93% decolorization of Reactive Orange M2R within 30 hours. researchgate.net Analysis confirmed a significant reduction in Chemical Oxygen Demand (COD), indicating the conversion of the complex dye into simpler products. researchgate.net

Lactobacillus species have also been used, showing up to 95% color removal of Reactive Orange at a concentration of 100 mg/L within 24 hours. psu.edu LC-MS analysis of the degradation products indicated the formation of intermediates like 1-amino-1-naphthalene sulfonic acid. psu.edu

The marine actinobacterium Nocardiopsis sp. isolate VITVAMB 1 effectively decolorized Reactive Orange 16 (85.6% removal of 250 mg/L within 24 hours), with maximum activity at 35°C and pH 8. ijbiotech.com

Fungi, particularly white-rot and brown-rot fungi, are highly effective in degrading a wide range of dyes due to their non-specific extracellular lignin-modifying enzymes. Algae also contribute to the biotransformation of azo dyes.

Fungal Degradation :

White-rot fungi , such as Ganoderma sp., have a strong ability to decolorize and detoxify reactive dyes like Reactive Orange 16. scribd.com These fungi produce extracellular enzymes, like laccase, that can efficiently decolorize the dye even at high concentrations. scribd.com

Brown-rot fungi (Fomitopsis pinicola, Gloeophyllum trabeum, and Daedalea dickinsii) have been shown to decolorize methyl orange through pathways including demethylation, desulfonylation, and hydroxylation, indicating complex biotransformation capabilities. researchgate.net

Other fungal strains like Aspergillus flavus and Penicillium sp. have also been tested for their ability to decolorize reactive dyes, showing varying degrees of success depending on the specific dye and conditions. cabidigitallibrary.org

Algal Degradation :

Algal cultures, including species of Chlorella and Oscillatoria , are capable of degrading azo dyes. ijcmas.com They utilize enzymes like azoreductase to break down the dye into aromatic amines, which can be further degraded. ijcmas.com

Species such as Synechocystis sp. and Phormidium sp. have also been shown to remove various reactive dyes from aqueous solutions. ijcmas.com

Microbial Decolorization and Mineralization Processes

Enzymatic Biotransformation (e.g., Azo Reductase Activity, Laccase Production)

The biotransformation of this compound is primarily driven by microbial enzymatic activities. Two key types of enzymes, azoreductases and laccases, are instrumental in the initial breakdown of this complex azo dye.

Azo Reductase Activity: Azo reductases are enzymes produced by a wide range of microorganisms, including bacteria, that catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group in azo dyes. canada.ca This process typically occurs under anaerobic or microaerophilic conditions and is considered the principal step in the biodegradation of azo dyes. wur.nl The cleavage of the azo bond results in the decolorization of the dye and the formation of corresponding aromatic amines. canada.cawur.nl Bacteria such as Enterococcus faecalis have been shown to produce azoreductases capable of degrading azo dyes. gjesm.net This enzymatic action is crucial as the azo bond itself is highly stable and resistant to breakdown under normal environmental conditions. canada.ca

Laccase Production: Laccases are multi-copper oxidases that can degrade a broad spectrum of phenolic compounds, including azo dyes. nih.govd-nb.info Unlike azoreductases, laccases are oxidative enzymes and can function under aerobic conditions. researchgate.net They can directly oxidize the dye molecule or act via mediators, which are small molecules that get oxidized by the laccase and in turn oxidize the dye. nih.gov Studies on various bacteria, such as Pseudomonas aeruginosa and Bacillus subtilis, have demonstrated the efficacy of laccase in decolorizing azo dyes. iosrjournals.orgnih.gov The enzymatic oxidation of the dye can lead to the formation of oligomers and polymers through radical coupling reactions. nih.gov Research on Streptomyces albidoflavus has also highlighted the role of laccase in the degradation of different types of azo dyes. nih.gov

The table below summarizes the key enzymes involved in the biotransformation of azo dyes like this compound.

Enzyme TypeMode of ActionTypical ConditionsKey Microbial SourcesOutcome
Azo Reductase Reductive cleavage of the -N=N- bondAnaerobic/MicroaerophilicEnterococcus faecalis, various intestinal bacteriaDecolorization, formation of aromatic amines
Laccase Oxidative degradationAerobicPseudomonas aeruginosa, Bacillus subtilis, Streptomyces albidoflavusDecolorization, formation of oligomers/polymers

Degradation Dynamics in Soil Environments and Landfill Simulations

To understand the environmental persistence of this compound, studies have simulated its degradation in soil and landfill conditions. Research involving knitted cotton fabrics dyed with this compound was conducted using the ASTM D5988-03 method, which simulates landfill environments. researchgate.netresearchgate.net

In these studies, the dyed fabrics were subjected to degradation in soil over extended periods. To identify the transformation products, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was employed to isolate the dye and its derivatives from the soil samples. Subsequent analysis using high-resolution mass spectrometry (HRMS) allowed for the characterization of the compounds present. researchgate.netresearchgate.net

The findings from these simulations revealed the presence of the original this compound molecule and its hydrolysis products in soil samples after 45 and 90 days of degradation. researchgate.net This indicates that while degradation does occur, the parent dye can persist in the soil for a considerable time. The study successfully identified four potential degradation derivatives, with molecular formulas proposed based on precise mass measurements. researchgate.netresearchgate.net This demonstrates that under landfill conditions, this compound on textiles can leach into the soil and undergo slow transformation. researchgate.net

Identification and Characterization of Degradation Intermediates and Byproducts

The degradation of this compound proceeds through a series of intermediate steps, resulting in various byproducts before potential complete mineralization.

Azo Bond Cleavage Products

The initial and most critical step in the degradation of this compound is the cleavage of its azo bonds. canada.ca The molecule contains two such bonds, and their scission leads to the loss of color and the formation of smaller, colorless aromatic compounds. wur.nl This reductive cleavage is the most common degradation pathway observed in biological systems. canada.ca For a similar dye, Reactive Red 35, studies have proposed a symmetric cleavage of the azo bond. iosrjournals.org Applying this to this compound, the breakdown of the two azo linkages would result in the formation of several intermediate aromatic compounds derived from the naphthalene and benzene rings in its original structure.

Formation of Aromatic Amine Derivatives

The direct consequence of azo bond cleavage is the generation of aromatic amines. canada.casmolecule.com The specific amines produced depend on the original structure of the dye molecule. Based on the chemical structure of this compound, which is trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate, the cleavage of its two azo bonds would theoretically yield the aromatic amines listed in the table below. The formation of these derivatives is a significant concern as some aromatic amines are known to be more toxic and potentially carcinogenic than the parent dye molecule. wur.nl

Parent MoietyResulting Aromatic Amine Derivative
Benzene disulfonateDiaminobenzene-1,4-disulfonic acid
Dimethylphenyl2,5-Dimethyl-p-phenylenediamine
Naphthalene sulfonate with triazine4-amino-1-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)naphthalene-5-sulfonic acid

Oxidative Ring Opening and Mineralization Products

Following the initial azo bond cleavage, the resulting aromatic amine intermediates can undergo further degradation through oxidative processes. researchgate.net Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, can attack the aromatic rings of these intermediates. mdpi.com This leads to hydroxylation of the aromatic rings, followed by ring opening, breaking the stable cyclic structures into smaller aliphatic compounds. researchgate.net

This process can also involve the cleavage of other bonds, such as C-N and C-S, and the removal of functional groups like sulfonate groups (desulfonation) and chlorine atoms. researchgate.netresearchgate.net Ultimately, this cascade of reactions can lead to the complete mineralization of the dye, where the organic carbon is converted into carbon dioxide (CO₂), water (H₂O), and inorganic ions. researchgate.net However, complete mineralization is often difficult to achieve, and a variety of smaller organic acids, such as oxalic acid and maleic acid, may be formed as final products before complete breakdown. researchgate.net

Advanced Remediation Technologies for C.i. Reactive Orange 35 Contamination

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals. These processes are considered highly effective for treating textile dyes that are resistant to conventional treatment methods.

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals, which are powerful oxidizing agents. The photo-Fenton process is an enhancement of the Fenton process where the reaction is irradiated with UV or visible light, which accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production. mdpi.comarcjournals.org

Research has demonstrated the high efficacy of these systems in treating reactive dyes. For instance, the photo-Fenton process has been shown to achieve high levels of mineralization (78-84%) and decolorization (95-100%) for commercial reactive dyes. cabidigitallibrary.org The efficiency of the Fenton and photo-Fenton processes is influenced by several operational parameters, including the initial concentrations of the dye, H₂O₂, and Fe²⁺, as well as the pH of the solution. The optimal pH for the Fenton reaction is typically acidic, around 3. arcjournals.orgchemrj.orgresearchgate.net

Table 1: Research Findings on Fenton and Photo-Fenton Treatment of Reactive Dyes

Process Dye Type Initial Dye Conc. Fe²⁺ Conc. H₂O₂ Conc. pH Decolorization Efficiency Mineralization (COD Reduction) Time Reference
Fenton Acid Orange II 300 ppm 30 mg/l 250 mg/l 3.07 100% 87% 12 min chemrj.org
Photo-Fenton Reactive Dyes 100 mg/L 0.5 mM 20 mM 3 95-100% 78-84% Not Specified cabidigitallibrary.org
Fenton Reactive Black 5 200 mg/L 5 mg/L 50 mg/L 3 ~80% Not Specified 7.5 min researchgate.net
Photo-Fenton Reactive Black 5 200 mg/L 5 mg/L 50 mg/L 3 ~80% Not Specified 5 min researchgate.net

Photocatalytic degradation is an AOP that utilizes semiconductor catalysts to generate hydroxyl radicals upon exposure to light. This technology is noted for its ability to completely mineralize organic pollutants into carbon dioxide, water, and inorganic ions. researchgate.net

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high reactivity, chemical stability, low cost, and non-toxicity. mdpi.com The commercial product Degussa P-25, a mixture of anatase and rutile crystalline phases of TiO₂, is often used as a standard material in photocatalytic studies due to its high efficiency. researchgate.netrsc.org The photocatalytic activity of TiO₂ is initiated when it absorbs a photon with energy equal to or greater than its band gap, leading to the generation of an electron-hole pair. These charge carriers then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. mdpi.com

Studies on various dyes have shown that the efficiency of TiO₂ photocatalysis is dependent on parameters such as catalyst loading, pH, and the initial concentration of the dye. For the degradation of azo dyes, it has been observed that an increase in the amount of TiO₂ catalyst generally leads to an increased degradation rate up to an optimal concentration. nih.gov For example, in the degradation of Methyl Orange and Congo Red, the Degussa P-25 TiO₂ exhibited superior photocatalytic activity compared to pure-phase anatase or rutile. nih.gov

Table 2: Research Findings on TiO₂ (Degussa P-25) Photocatalysis of Dyes

Dye Catalyst Catalyst Conc. Initial Dye Conc. pH Degradation Efficiency Time Reference
C.I Reactive Red 239 Degussa P-25 1 g/L Not Specified Not Specified 99% 120 min nih.gov
C.I Reactive Black 5 Degussa P-25 1 g/L Not Specified Not Specified 97% 120 min nih.gov
Methyl Orange Degussa P-25 1500 mg/L Not Specified Not Specified Total decolorization, 60-90% TOC removal 30-60 min nih.gov

Besides TiO₂, other metal oxide nanoparticles have been investigated for their photocatalytic activity. Cerium oxide (CeO₂) has garnered attention as a promising photocatalyst due to its high oxygen storage capacity, strong redox capability, and n-type semiconductor properties. researchgate.net CeO₂ nanoparticles have been successfully used for the photocatalytic degradation of reactive dyes. For instance, in the decolorization of Reactive Orange 16, CeO₂ nanoparticles were able to decolorize the aqueous solution after 2 hours. researchgate.net The combination of CeO₂ with other semiconductors, such as ZnO, can further enhance photocatalytic efficiency by improving the separation of charge carriers. researchgate.net

Table 3: Research Findings on CeO₂-Based Photocatalysis

Dye Catalyst Catalyst Conc. Degradation Efficiency Time Reference
Reactive Orange 16 CeO₂ NPs Not Specified Decolorization 120 min researchgate.net
Acid Orange 7 CeO₂ NPs Not Specified 98% 11 h researchgate.net

To enhance the efficiency of photocatalysis, hybrid materials have been developed. Activated carbon/titanium dioxide (AC/TiO₂) nanohybrids are one such example, where the activated carbon acts as a carrier for TiO₂ nanoparticles and also as an adsorbent for the dye molecules. scilit.comresearchgate.net This synergistic effect of adsorption and photodegradation leads to a more efficient removal of dyes from water. mdpi.com In a study on Reactive Red-35, a 20 wt% AC/TiO₂ nanohybrid demonstrated a 95% dye removal within 30 minutes. mdpi.com The mechanism involves the adsorption of dye molecules onto the surface of the activated carbon, bringing them into close proximity with the TiO₂ nanoparticles, where they are subsequently degraded by the photogenerated hydroxyl radicals. researchgate.netmdpi.com

Table 4: Research Findings on Hybrid Photocatalytic Materials

Dye Catalyst Catalyst Composition pH Removal Efficiency Time Reference
Reactive Red-35 AC/TiO₂ 20 wt% AC 5.6 95% 30 min researchgate.netmdpi.com

Ozonation is a powerful oxidation process that utilizes ozone (O₃) to break down complex organic molecules. Catalytic ozonation enhances this process by introducing a catalyst, which promotes the decomposition of ozone to generate more hydroxyl radicals, leading to a more efficient degradation of pollutants. ijfmr.comnih.gov This method can significantly improve the degradation and mineralization rate of organic pollutants compared to ozonation alone. mdpi.com

The effectiveness of catalytic ozonation is influenced by factors such as the initial pH of the solution and the ozone dose. For the degradation of reactive orange 4 (RO4) azo dye, a color removal efficiency of 100% and a COD removal efficiency of 70.4% were achieved under optimal conditions of pH 9 and an ozone dose of 5 g/m³. cabidigitallibrary.org Various materials, including metal oxides and carbon-based materials, have been used as catalysts in this process. nih.gov

Table 5: Research Findings on Catalytic Ozonation of Reactive Dyes

Dye Catalyst pH Ozone Dose Color Removal Efficiency COD Removal Efficiency Time Reference
Reactive Orange 4 Ru-Cu/SBA-15 9 5 g/m³ 100% 70.4% 21 min (color), 60 min (COD) cabidigitallibrary.org

Electrochemical Oxidation and Sonoelectrochemistry for Dye Degradation

Electrochemical oxidation has emerged as a promising technology for the treatment of textile effluents containing reactive dyes like C.I. Reactive Orange 35. ifatcc.orgelectrochemsci.org This method utilizes the power of electrochemistry to degrade the complex dye molecules into simpler, less harmful substances. The process can involve direct oxidation at the anode or indirect oxidation through the generation of powerful oxidizing species. electrochemsci.org

The degradation of azo dyes, such as this compound, through electrochemical oxidation typically results in the formation of carbon dioxide, nitrogen, and sodium sulphate. ifatcc.org However, the process can also lead to the formation of intermediate aromatic compounds like esters, phenols, and amines. ifatcc.org The initial step in the degradation is the oxidation of the azo group, which is the primary chromophore responsible for the dye's color, followed by the oxidation of the resulting decomposition products. ifatcc.org

Sonoelectrochemistry, which combines ultrasound with electrochemistry, has been shown to enhance the degradation of reactive dyes. biotechrep.irresearchgate.net The application of ultrasound can improve mass transport and generate additional radicals, thereby accelerating the oxidation process. Studies on similar reactive dyes have demonstrated that sonoelectrochemistry can achieve complete decolorization and significant chemical oxygen demand (COD) removal. biotechrep.ir The efficiency of this process is influenced by factors such as the concentration of hydrogen peroxide (if used as an additional oxidant), the initial dye concentration, pH, and the applied voltage. biotechrep.ir

Research on a similar azo/dichlorotriazine reactive dye, Procion Orange MX-2R (C.I. Reactive Orange 4), has shown that both electrochemical oxidation and reduction treatments are effective in degrading the triazinic and azo groups. ifatcc.org While reduction treatments lead to faster color removal, oxidation is capable of degrading the aromatic groups as well. ifatcc.org The decolorization process in these electrochemical treatments generally follows pseudo-first-order kinetics. ifatcc.org

Gamma Radiation-Induced Degradation

Gamma radiation is a high-energy form of electromagnetic radiation that can be effectively employed for the degradation of organic pollutants, including reactive dyes. researchgate.net This advanced oxidation process utilizes gamma rays to induce the formation of highly reactive species, such as hydroxyl radicals, from the radiolysis of water. These radicals then attack and break down the complex dye molecules.

Studies on the gamma ray-induced degradation of reactive orange dyes have demonstrated the effectiveness of this method. For instance, complete color bleaching and a significant reduction in chemical oxygen demand (COD) have been achieved at an absorbed dose of 8 kGy. researchgate.net The efficiency of the degradation process is dependent on the initial dye concentration and the absorbed radiation dose. researchgate.net The degradation process can be further enhanced by the addition of an oxidant like hydrogen peroxide. researchgate.net

The degradation of cellulose (B213188), a common component in textile wastewater, by gamma radiation involves the splitting of glycosidic bonds and the formation of reducing groups. mdpi.com This process weakens the structure of the cellulosic material, making it more susceptible to degradation. mdpi.com While gamma radiation can partially degrade the lignocellulosic structure of materials like orange peels, significant changes to sugar profiles may require higher radiation doses. mdpi.com

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its efficiency, low cost, and the potential for adsorbent regeneration. deswater.com This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material.

Application of Carbonaceous Adsorbents (e.g., Activated Carbon, Single-Walled Carbon Nanotubes)

Activated carbon is a highly effective and commonly used adsorbent for dye removal due to its large surface area and porous structure. icm.edu.pl It can be produced from various carbonaceous materials, including agricultural waste. semanticscholar.org Studies have shown that activated carbon derived from sources like cocoa shells can effectively remove reactive orange dyes from aqueous solutions. researchgate.net The adsorption capacity of activated carbon is influenced by several factors, including adsorbent dosage, pH, and particle size. researchgate.net Generally, a lower pH is favorable for the adsorption of anionic dyes like Reactive Orange 35. researchgate.net

The adsorption process on activated carbon is often well-described by the Langmuir isotherm model, which suggests a monolayer adsorption on a homogeneous surface. researchgate.net The kinetics of the adsorption process frequently follow a pseudo-second-order model, indicating that chemisorption may be the rate-limiting step. researchgate.net

AdsorbentMaximum Adsorption Capacity (mg/g)Optimum pHApplicable Isotherm ModelApplicable Kinetic Model
Cocoa Shell Activated Carbon27.02~2.0LangmuirPseudo-second-order
Commercial Activated CarbonVariesVariesLangmuir, FreundlichPseudo-second-order

Utilization of Biosorbents and Agricultural Residues (e.g., Sesame Stalks, Maize Silk)

Biosorbents, which are biological materials, have gained attention as low-cost and readily available alternatives to conventional adsorbents. iaeng.org Various agricultural residues and biomass, such as dried activated sludge, canola stalks, and orange peels, have been investigated for the removal of reactive dyes. medsab.ac.irnih.govmdpi.com The cell walls of these biosorbents contain functional groups like carboxyl, hydroxyl, amino, and phosphate (B84403) groups that can bind with dye molecules. iaeng.org

The efficiency of biosorbents is dependent on factors such as pH, contact time, and initial dye concentration. medsab.ac.ir For instance, the biosorption capacity of waste brewery yeast for a reactive orange dye was found to increase with decreasing pH, suggesting that electrostatic attraction plays a significant role in the adsorption process at lower pH values. iaeng.org Similarly, studies using dried activated sludge showed that increasing the contact time and adsorbent weight generally increased the dye removal efficiency, while a higher initial dye concentration led to a decrease in removal efficiency. medsab.ac.ir

BiosorbentDye Removal Efficiency (%)Optimum pHKey Findings
Dried Activated Sludge56% to 76%VariesEfficiency increases with contact time and biomass weight.
Canola Stalks>90%2.5High removal achieved in short contact times.
Waste Brewery YeastVariesLow pHAdsorption capacity increases with decreasing pH.

Adsorption Kinetics and Isotherm Modeling

To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are applied to experimental data. researchgate.net

Adsorption Kinetics: Kinetic models describe the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are commonly used. acs.org The pseudo-second-order model often provides a better fit for the adsorption of reactive dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net

Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. semanticscholar.org The Langmuir and Freundlich models are the most frequently used two-parameter isotherms. semanticscholar.org

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. semanticscholar.org

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. iaeng.org

The choice of the most appropriate model depends on the specific adsorbent-adsorbate system. For example, the adsorption of a reactive orange dye onto cocoa shell activated carbon was best described by the Langmuir model, while the Freundlich model provided a better fit for the adsorption of the same dye onto dried activated sludge. researchgate.netmedsab.ac.ir

Integrated and Hybrid Wastewater Treatment Systems

An example of an integrated system is the combination of a chemical oxidation process, such as ozonation, with a biological treatment method. researchgate.netnih.gov Ozonation can be used as a pre-treatment step to break down the complex and recalcitrant dye molecules into more biodegradable intermediates. researchgate.netnih.gov This is then followed by a biological treatment process, such as an activated sludge system, where microorganisms can further degrade these intermediates. researchgate.netnih.gov

Another approach is the combination of coagulation-flocculation with adsorption. iwaponline.com In this system, coagulation-flocculation is used to remove a significant portion of the dye, and the remaining dye is then removed by adsorption onto a suitable adsorbent. iwaponline.com This sequential treatment can lead to nearly 100% removal of reactive dyes. iwaponline.com

The development of integrated systems offers a promising pathway for the effective and efficient treatment of wastewater containing persistent pollutants like this compound.

Combined Biological-Advanced Oxidation Processes (Bio-AOPs)

The integration of biological treatments with Advanced Oxidation Processes (AOPs) offers a synergistic approach for the degradation of complex and toxic dye molecules. tdx.cattdx.cat AOPs, such as photocatalysis, can effectively break down the complex aromatic structure of reactive dyes into simpler, less toxic, and more biodegradable intermediates. rsc.orgresearchgate.netelectrochemsci.org A subsequent biological treatment can then mineralize these intermediates more efficiently and cost-effectively than a chemical process alone. researchgate.netconicet.gov.ar

Research on the closely related C.I. Reactive Orange 16 (RO16) provides significant insights into the potential of this combined approach. AOPs like photocatalysis using catalysts such as Titanium dioxide (TiO2) or composite catalysts have demonstrated high efficiency in decolorization and partial mineralization. researchgate.net For instance, studies have shown that photocatalytic degradation can achieve complete decolorization in 80-120 minutes, with nearly 100% mineralization after 120 minutes. researchgate.netelectrochemsci.org

Biological processes, on the other hand, have shown success in decolorizing reactive dyes under specific conditions. An integrated anoxic-aerobic sequencing batch moving bed biofilm reactor (SBMBBR) achieved complete biodecolorization and over 97% Chemical Oxygen Demand (COD) removal for RO16. taylors.edu.my Similarly, marine-derived bacteria like Nocardiopsis sp. have been shown to decolorize 85.6% of RO16 within 24 hours through biodegradation. nih.gov

A Bio-AOPs system leverages the strengths of both processes. The initial AOP step rapidly cleaves the chromophoric azo bonds (-N=N-), responsible for the dye's color, and fragments the molecule. researchgate.net The resulting effluent, containing simpler organic acids and amines, is more amenable to microbial degradation in the subsequent biological step, leading to complete mineralization into carbon dioxide and water. nih.govresearchgate.net

Table 1: Performance of Individual Biological and AOP Treatments for C.I. Reactive Orange 16

Treatment MethodOrganism/CatalystConditionEfficiencyTime
Biological (Anoxic-Aerobic)Acclimatized Biomass (SBMBBR)Stepwise dye concentration increase>97% COD Removal, 100% Decolorization-
BiologicalNocardiopsis sp.pH 8, 35°C85.6% Decolorization24 hours
Biological (Mixed Culture)Pleurotus ostreatus and Candida zeylanoides-87.5% Decolorization11 days
AOP (Photocatalysis)Titanium dioxide (TiO2)-100% Decolorization, ~100% Mineralization80-120 mins
AOP (Photocatalysis)Ag–AgCl–BiOCl nanocompositeVisible light92% Degradation90 mins

Sequential Coagulation-Adsorption Approaches

The sequential application of coagulation-flocculation followed by adsorption is an effective physicochemical strategy for removing reactive dyes from wastewater. cabidigitallibrary.orgmdpi.com This multi-stage process first uses coagulants to destabilize and aggregate suspended and colloidal dye particles, which can then be removed through sedimentation. researchgate.net The subsequent adsorption step polishes the effluent by removing dissolved dye molecules onto a high-surface-area adsorbent. bibliotekanauki.pl

In the treatment of C.I. Reactive Orange 16, a combined process using a coagulant followed by an adsorbent has proven effective. cabidigitallibrary.org The initial coagulation step, often employing metal salts like aluminum chloride (AlCl₃), neutralizes the charge of the anionic dye molecules, causing them to aggregate into larger flocs. The efficiency of this stage is highly dependent on parameters such as pH and coagulant dosage. Following coagulation and sedimentation, the partially treated effluent is passed through a bed of an adsorbent, typically activated carbon. cabidigitallibrary.orgresearchgate.net The porous structure of activated carbon provides a large surface area for the remaining dissolved dye molecules to adsorb onto, achieving a high degree of color removal.

Table 2: Research Findings on Sequential Coagulation-Adsorption for C.I. Reactive Orange 16

Process StepChemical/MaterialRoleOverall Removal Efficiency
CoagulationAluminum ChlorideDestabilizes and aggregates dye particles84%
AdsorptionActivated Carbon (from coconut shells)Removes remaining dissolved dye molecules

Membrane Separation Techniques in Dye Removal

Membrane separation technologies, such as ultrafiltration (UF) and nanofiltration (NF), are highly effective physical processes for removing reactive dyes from aqueous solutions. icm.edu.plresearchgate.net These pressure-driven processes utilize semi-permeable membranes to separate the dye molecules from the water based on size, charge, and molecular weight. researchgate.net

Ultrafiltration (UF) membranes can be effective, particularly when the dye molecules are large or can be aggregated. icm.edu.pl For reactive dyes like C.I. Reactive Orange 16, the separation efficiency is strongly dependent on the membrane's material and its molecular weight cut-off (MWCO). Studies have shown that polyethersulfone (PES) membranes with a low MWCO (e.g., 10 kDa or less) can achieve dye separation efficiencies of 80-97%. icm.edu.plresearchgate.net

A more advanced technique is Micellar-Enhanced Ultrafiltration (MEUF), which improves the removal of smaller, soluble dye molecules. ijcea.org In this process, a surfactant is added to the wastewater at a concentration above its critical micelle concentration. The surfactant molecules form aggregates called micelles, which can encapsulate the dye molecules. The resulting larger dye-micelle complexes are then easily rejected by a UF membrane that the dye molecules alone would pass through. For C.I. Reactive Orange 16, using the cationic surfactant cetylpyridinium (B1207926) chloride (CPC) with a cellulose acetate (B1210297) UF membrane (20,000 MWCO) has resulted in dye rejection rates as high as 79.2% for a single dye solution and 81.6% in a mixed dye solution. ijcea.org

Nanofiltration (NF) membranes, having smaller pore sizes than UF membranes, generally exhibit even higher rejection rates for reactive dyes, often exceeding 90%. researchgate.net NF operates on principles of both size exclusion and electrostatic repulsion, making it particularly effective for removing charged anionic dyes like this compound.

Table 3: Performance of Membrane Separation Techniques for C.I. Reactive Orange 16

TechniqueMembrane Material / SurfactantMWCO / Operating PressureDye Rejection Efficiency
Ultrafiltration (UF)Polyethersulfone (PES)≤ 10 kDa80-97%
Ultrafiltration (UF)Regenerated Cellulose≤ 10 kDa45-89%
Micellar-Enhanced Ultrafiltration (MEUF)Cellulose Acetate / Cetylpyridinium Chloride (CPC)20,000 Da / 400 kPa79.2% (single dye), 81.6% (mixed dye)

Analytical Methodologies for C.i. Reactive Orange 35 and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. For a complex molecule like C.I. Reactive Orange 35 and its potential byproducts, different chromatographic approaches are utilized to achieve optimal separation based on the analytes' physicochemical properties.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of reactive dyes. When coupled with a Diode Array Detector (DAD), it allows for both quantification and preliminary identification of the dye and its colored metabolites based on their retention times and UV-Vis spectra.

In studies of fabrics dyed with this compound that have undergone degradation in soil, HPLC-DAD has been a key analytical tool. mdpi.comrsc.orgresearchgate.net For instance, a quantitative method was developed using HPLC-DAD-MS to analyze extracts from soil samples. researchgate.net This method demonstrated excellent linearity and sensitivity for a range of concentrations from 0.5 to 40 µg/mL. researchgate.net The structures of degradation products from this compound on cotton fabrics have also been determined using HPLC combined with high-resolution mass spectrometry (HRMS). mdpi.com

ParameterConditionReference
ApplicationQuantification of this compound and its degradation products from soil. researchgate.net
DetectionDiode Array Detector (DAD) coupled with Mass Spectrometry (MS). researchgate.net
Linearity Range0.5 to 40 µg/mL. researchgate.net
Linearity (R²)0.9990 ± 0.0006. researchgate.net
Accuracy (Mean % Error)5.17 ± 1.88. researchgate.net
Precision (Mean % CV)4.73 ± 4.16. researchgate.net
Lower Limit of Quantitation (LLOQ)1.29 ± 0.47 µg/mL. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in the provided results, the application of UPLC-MS/MS for other reactive dyes suggests its suitability. researchgate.net For example, UPLC-DAD methods have demonstrated detection limits in the parts-per-billion (ppb) range for other reactive dyes. mdpi.com Given the complexity of potential metabolites from this compound, the enhanced separation power of UPLC would be highly advantageous.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Reactive dyes and their hydrolysis products are often highly polar due to the presence of multiple sulfonate groups. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of such polar compounds. researchgate.net A method combining HILIC with high-resolution mass spectrometry (HRMS) has been successfully developed for the separation and identification of a mixture of four commercial reactive dyes, which included this compound. bohrium.comwiley.comresearchgate.net This approach avoids the need for ion-pairing agents, simplifying the mobile phase and improving MS compatibility. researchgate.net The technique relies on a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. researchgate.net

ParameterCondition/FindingReference
TechniqueHydrophilic Interaction Liquid Chromatography (HILIC) coupled with HRMS. bohrium.comwiley.comresearchgate.net
ApplicationSeparation and identification of a mixture of four commercial reactive dyes, including this compound. bohrium.comwiley.comresearchgate.net
Stationary PhaseACQUITY UPLC BEH Amide HILIC column. bohrium.com
AdvantageEffective for highly polar compounds like reactive dyes without the use of ion-pairing agents. researchgate.net

Gas Chromatography (GC) for Volatile Degradation Metabolites

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the parent this compound dye is non-volatile, some of its smaller degradation products could potentially be volatile. The degradation products of other dyes, such as trichloroethylene, have been analyzed using GC. grafiati.com In the context of this compound, GC would be employed following a degradation process (e.g., advanced oxidation) that could break the large dye molecule into smaller, more volatile fragments. These fragments could then be identified, often by coupling the GC to a mass spectrometer (GC-MS). researchgate.net

Mass Spectrometric Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of compounds. It measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is particularly valuable when identifying unknown metabolites.

HRMS, often using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, has been used to characterize extracts from soil containing degraded this compound. researchgate.netresearchgate.net In these studies, native dyes and their hydrolysis products were identified in soil samples after 45 and 90 days of degradation. researchgate.netresearchgate.net The exact mass measurements allowed for the proposal of molecular formulas for four potential degradation derivatives. researchgate.netresearchgate.net The combination of HILIC with HRMS has proven effective for identifying this compound in a mixture of dyes and for characterizing its derivatives. bohrium.comwiley.comresearchgate.net

TechniqueApplicationKey FindingReference
HRMS (Q-TOF)Characterization of extracts from soil with degraded dyed cotton fabrics.Identified native dye, hydrolysis products, and proposed formulas for four degradation derivatives based on exact mass. researchgate.netresearchgate.net
HPLC-HRMSDetermination of degradation product structures from this compound on cotton.Enabled structural determination of degradation products. mdpi.com
HILIC-HRMSSeparation and identification of this compound in a dye mixture.Successfully identified the dye and its derivatives without ion-pairing agents. bohrium.comwiley.comresearchgate.net

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is another high-resolution mass spectrometry technique that provides highly accurate mass measurements. This accuracy is essential for the confident identification of unknown compounds, such as the metabolites of this compound. Q-TOF combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high resolution and sensitivity.

The application of Q-TOF has been particularly valuable in analyzing samples from complex matrices, such as soil. For example, in studies investigating the presence of this compound in agricultural soil, Q-TOF analysis has been used to identify not only the parent dye but also its various transformation products. The high mass accuracy of Q-TOF allows for the determination of the elemental composition of the detected ions, which is a significant advantage in the structural elucidation of previously unknown metabolites.

The data generated by Q-TOF can be used to propose degradation pathways for this compound in different environmental compartments. The precise mass measurements help to distinguish between isomers and confirm the identity of compounds suggested by other analytical techniques.

Spectroscopic Methods for Monitoring Degradation Kinetics and Structural Changes

Spectroscopic methods are widely used to monitor the progress of dye degradation and to investigate changes in the chemical structure of the dye molecule over time.

UV/Vis Spectrophotometry for Decolorization Assessment

UV/Vis spectrophotometry is a straightforward and effective method for assessing the decolorization of dye solutions. This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. Azo dyes like this compound have characteristic absorption peaks in the visible region, which are responsible for their color.

The degradation of this compound can be monitored by measuring the decrease in the intensity of its main absorption peak over time. For this compound, this peak is typically observed at a wavelength of 488 nm. The rate of decolorization can be calculated from the changes in absorbance, providing valuable kinetic data for the degradation process. This method has been used to evaluate the efficiency of various degradation techniques, including photocatalysis and enzymatic treatment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound degradation, FTIR is used to track changes in the chemical structure of the dye as it is broken down.

The FTIR spectrum of the parent this compound molecule shows characteristic peaks corresponding to its various functional groups, such as N-H, C-N, S=O, and C=C bonds. As the dye degrades, the intensity of these peaks may decrease, or new peaks may appear, indicating the formation of new functional groups. For example, the disappearance or shifting of peaks associated with the azo bond (-N=N-) can confirm the breakdown of the chromophore. Analysis of the FTIR spectra before and after degradation provides evidence for the transformation of the dye into different chemical species.

Electrochemical and Voltammetric Approaches for Quantitative Determination

Electrochemical methods, such as voltammetry, offer sensitive and selective approaches for the quantitative determination of electroactive compounds like azo dyes.

Differential-pulse adsorptive cathodic stripping voltammetry (DP-AdCSV) is a particularly effective electrochemical technique for measuring trace amounts of this compound. This method involves the preconcentration of the dye onto the surface of a working electrode, followed by the application of a potential scan to measure the resulting current. The peak current is proportional to the concentration of the dye in the sample.

DP-AdCSV has been successfully applied to the determination of this compound in various water samples, demonstrating high sensitivity and a low detection limit. The method's ability to distinguish the dye from other substances present in the sample makes it a valuable tool for environmental analysis.

Advanced Sample Preparation and Extraction Techniques

The accurate analysis of this compound in complex environmental samples often requires efficient sample preparation and extraction techniques to isolate the analyte from interfering substances.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique, particularly for the analysis of pesticides in food and agricultural products. This method has been adapted for the extraction of this compound and its metabolites from soil samples.

The QuEChERS procedure typically involves an initial extraction with an organic solvent, followed by a cleanup step to remove co-extracted matrix components. The resulting extract can then be analyzed by techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). The use of the QuEChERS method has been shown to provide good recoveries and repeatability for the analysis of this compound in soil, making it a suitable choice for routine monitoring.

Ecotoxicological Assessment and Environmental Risk of C.i. Reactive Orange 35

Aquatic Ecotoxicity Studies

There is no specific data available from the conducted research regarding the acute or chronic toxicity of C.I. Reactive Orange 35 to key aquatic organisms such as fish, Daphnia, or algae. Standard ecotoxicological metrics, such as LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%), have not been identified for this specific compound in the available literature. A screening-level assessment categorized the substance with CAS number 70210-13-8 as having high hazard for aquatic toxicity, but the underlying study providing specific data points was not detailed. scribd.com

Scientific studies detailing the developmental or embryo-larval toxicity of this compound in aquatic models like zebrafish (Danio rerio) were not found in the search results. Therefore, information regarding specific effects such as malformations, hatching delays, or impacts on gas bladder inflation is not available for this particular dye.

Mammalian and In Vitro Cellular Toxicity Investigations

In Vitro Cytotoxicity Assays (e.g., Human Keratinocyte and Hepatic Cell Lines)

The research demonstrated concentration-dependent cytotoxicity in HaCaT cells when exposed to RO16. ecotoxbrasil.org.brecotoxbrasil.org.br Cytotoxic effects were also observed in HepaRG cells, but only at the highest tested concentration of 1000 µg/mL. ecotoxbrasil.org.brecotoxbrasil.org.br These findings suggest that epidermal cells may be more susceptible to the cytotoxic effects of some reactive orange dyes than hepatic cells. ecotoxbrasil.org.brecotoxbrasil.org.br The higher metabolic capacity of HepaRG cells might contribute to a more efficient detoxification process, resulting in lower observed toxicity compared to the keratinocyte cell line. ecotoxbrasil.org.br While these results for RO16 are informative, further studies are required to determine the specific cytotoxic potential of this compound.

Table 1: Summary of In Vitro Cytotoxicity Findings for Reactive Orange 16 (RO16)

Cell Line Exposure Route Model Observed Cytotoxicity Notes
HaCaT Dermal (Skin) Concentration-dependent cytotoxicity observed. ecotoxbrasil.org.brecotoxbrasil.org.br Appears more sensitive to the dye than HepaRG cells. ecotoxbrasil.org.br

| HepaRG | Oral (Liver) | Cytotoxic effects verified only at the highest concentration (1000 µg/mL). ecotoxbrasil.org.brecotoxbrasil.org.br | Higher metabolic competence may lead to faster detoxification. ecotoxbrasil.org.br |

Genotoxicity and Mutagenicity Assessments of Parent Dye and Metabolites

A safety data sheet for a product identified as Reactive Orange 35 notes that "Mutagenicity data reported," but clarifies that the toxicological properties have not been thoroughly investigated. cncolorchem.com This suggests that while some mutagenicity testing may have been conducted, the results are not widely published or conclusive.

In contrast, studies on other reactive dyes, including Reactive Orange 16, found no evidence of genotoxicity in assays using both HaCaT and HepaRG cell lines. ecotoxbrasil.org.br This aligns with broader reviews of reactive azo dyes, many of which are considered non-genotoxic. ecotoxbrasil.org.br The primary concern for genotoxicity with azo dyes often lies not with the parent molecule, but with the aromatic amines formed upon metabolic reduction of the azo bond (—N=N—). nih.govresearchgate.net This reductive cleavage can occur through the action of azoreductase enzymes produced by intestinal microbiota or in the liver. nih.gov

Potential Carcinogenicity of Azo Dye Cleavage Products (e.g., Aromatic Amines)

The critical health concern for many azo dyes is the potential for them to break down into constituent aromatic amines, some of which are known or suspected carcinogens. industrialchemicals.gov.aurewe-group.com This cleavage of the azo linkage can happen under reductive conditions, such as those found in the human gut microbiome. nih.govbohrium.com The resulting aromatic amines are generally more readily absorbed through the skin and intestines than the larger parent dye molecule. industrialchemicals.gov.aunih.gov

2,5-Dimethylbenzenamine (2,5-Xylidine) : This compound is classified as a "Confirmed animal carcinogen with unknown relevance to humans" (Category A3) by the American Conference of Governmental Industrial Hygienists (ACGIH). nih.gov The International Agency for Research on Cancer (IARC) has classified xylidines as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence. nih.gov

2-Aminobenzene-1,4-disulfonic acid and 8-Aminonaphthalene-1-sulfonic acid : Specific carcinogenicity data for these sulfonated aromatic amines are not readily available. Generally, the presence of sulfonic acid groups is thought to increase water solubility and facilitate more rapid excretion from the body, potentially reducing carcinogenic potential compared to their non-sulfonated counterparts.

The potential for this compound to release these amines, particularly 2,5-Dimethylbenzenamine, is a significant toxicological consideration.

Table 2: Potential Aromatic Amine Cleavage Products of this compound and Their Carcinogenic Potential

Precursor/Cleavage Product CAS Number Carcinogenicity Classification Notes
2,5-Dimethylbenzenamine 95-78-3 ACGIH: A3 (Confirmed animal carcinogen with unknown relevance to humans). nih.gov Considered a primary hazard associated with the dye.
2-Aminobenzene-1,4-disulfonic acid 98-44-2 Data not readily available. Sulfonation may decrease carcinogenic risk.

Bioaccumulation Potential in Environmental Food Chains

There is no specific data on the bioaccumulation potential of this compound. However, the general characteristics of reactive dyes raise concerns. Reactive dyes are designed to be water-soluble and persistent to remain colorfast. iwaponline.com While high water solubility often correlates with low bioaccumulation, the persistence of these molecules in the environment means that long-term exposure could lead to uptake by aquatic organisms. iwaponline.com If the dye is metabolized by organisms, the resulting aromatic amines could bioaccumulate in the food chain, posing a risk to higher trophic levels and potentially human health through consumption of contaminated water or food. rewe-group.cominformaticsjournals.co.innih.gov

Environmental Persistence and Recalcitrance to Natural Degradation

Reactive azo dyes are known for their environmental persistence. rewe-group.com Their complex aromatic structures and the stability of the azo bond make them resistant to natural degradation processes such as microbial breakdown, hydrolysis, and photolysis under typical environmental conditions. medcraveonline.commdpi.com The inefficiency of the dyeing process can lead to up to 50% of the dye being released into wastewater. rewe-group.com

Standard wastewater treatment methods are often ineffective at completely removing these dyes. researchgate.netresearchgate.net The degradation that does occur often involves an initial anaerobic step where the azo bond is cleaved, followed by an aerobic step to break down the resulting aromatic amines. frontiersin.org This two-stage process highlights the recalcitrant nature of the parent dye. The persistence of this compound in aquatic environments can lead to aesthetic pollution (coloration of water bodies) and can reduce light penetration, thereby affecting photosynthesis and the health of aquatic ecosystems. mdpi.com

Emerging Research Directions and Future Perspectives for C.i. Reactive Orange 35 Studies

Development of Novel and Sustainable Bioremediation Strategies

The textile industry is a significant contributor to water pollution, with dye effluents being a primary concern. Bioremediation, which utilizes microorganisms to break down pollutants, has emerged as a cost-effective and eco-friendly alternative to conventional chemical and physical treatment methods for dye-laden wastewater. sciepub.com

Recent studies have highlighted the potential of various microorganisms in the decolorization and degradation of reactive dyes. For instance, bacteria such as Pseudomonas spp. have demonstrated the ability to decolorize Reactive Orange dye by 98% at a concentration of 50 mg/L within five hours under specific conditions. sciepub.com The optimal conditions for this process were found to be a pH of 8.0 and a temperature of 37°C. sciepub.com Similarly, marine actinobacteria, specifically Nocardiopsis sp., have shown high decolorization potential, achieving 85.6% removal of Reactive Orange-16 at a concentration of 250 mg/L within 24 hours. nih.gov The optimal conditions for this marine isolate were a pH of 8, a temperature of 35°C, and a 3% salt concentration. nih.gov

The mechanisms behind this bioremediation include biosorption, where the dye binds to the microbial biomass, and biodegradation, where enzymes produced by the microorganisms break down the dye's complex structure. nih.govscione.com For example, azoreductases from bacteria like Bacillus velezensis are known to cleave the azo bonds that are characteristic of many reactive dyes. scione.com

Future research is focused on isolating and engineering more robust microbial strains with higher decolorization efficiencies and tolerance to the harsh conditions of industrial effluents. The use of microbial consortia, which are mixed communities of microorganisms, is also a promising approach as different species can work synergistically to degrade the dye and its intermediate products more effectively. frontiersin.org Furthermore, the development of bioreactor systems that immobilize these microorganisms can enhance their stability and reusability, making the bioremediation process more economically viable for large-scale industrial applications. nih.gov

Table 1: Microbial Bioremediation of Reactive Orange Dyes
MicroorganismReactive DyeDecolorization EfficiencyOptimal ConditionsReference
Pseudomonas spp.Reactive Orange98%pH 8.0, 37°C sciepub.com
Nocardiopsis sp.Reactive Orange-1685.6%pH 8, 35°C, 3% Salt nih.gov
Bacillus megateriumReactive Green 1992.3%pH 11.3, 37°C scione.com
Scenedesmus obliquusDisperse orange 2RL Azo dye98.14%pH 11, Heterotrophic medium nih.gov

Integration of Advanced Analytical Techniques for Comprehensive Metabolite Profiling and Pathway Elucidation

Understanding the fate of C.I. Reactive Orange 35 during degradation processes is critical to ensure that the resulting metabolites are less toxic than the parent compound. Advanced analytical techniques are indispensable for identifying these breakdown products and elucidating the degradation pathways.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful tools for separating and identifying the intermediate compounds formed during the decolorization of reactive dyes. nih.govresearchgate.net For instance, in the study of Reactive Red 35, LC/MS was used to identify the reaction intermediates, which helped in proposing a detailed photodegradation mechanism. researchgate.net Fourier-Transform Infrared Spectroscopy (FTIR) is another valuable technique that provides information about the changes in the functional groups of the dye molecule as it degrades, confirming the breakdown of the chromophoric azo bonds. sciepub.comnih.gov

Untargeted metabolomics, utilizing high-resolution mass spectrometry such as Quadrupole Time-of-Flight (Q-TOF) LC-MS, offers a comprehensive approach to analyze the complete set of metabolites produced during bioremediation. mdpi.com This technique can reveal novel degradation pathways and provide a more complete picture of the biochemical transformations occurring. Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), can then be employed to identify the key metabolites that differentiate between different stages of the degradation process. mdpi.com

Future research will likely involve the integration of these advanced analytical platforms to create a more holistic understanding of the degradation of this compound. This will enable the development of more effective and complete treatment strategies that ensure the full mineralization of the dye into non-toxic end products like carbon dioxide and water.

Life Cycle Assessment and Sustainability Implications of Reactive Dye Usage and Treatment

A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal. For this compound, an LCA would consider the environmental burdens associated with its synthesis, its application in the dyeing process, and the treatment of the resulting wastewater.

The dyeing process with reactive dyes is known to be resource-intensive, requiring significant amounts of water, energy, and chemicals such as salts and alkalis. sustainability-directory.comresearchgate.net A considerable portion of the dye does not fix to the fabric and is released into the wastewater, contributing to water pollution. igem.orgcolab.ws LCA studies comparing synthetic and natural dyeing processes have shown that synthetic dyeing generally has a greater negative impact on the environment and human health. cetjournal.it

Future LCAs for this compound should focus on identifying the hotspots in its life cycle where environmental impacts are most significant. This will allow for targeted improvements, such as optimizing the dyeing process to increase dye fixation rates, thereby reducing the amount of dye released in the effluent. sustainablemanufacturingexpo.com Additionally, LCAs can be used to compare the environmental performance of different wastewater treatment technologies, such as advanced oxidation processes and bioremediation, to identify the most sustainable options. cetjournal.it The insights gained from these assessments will be crucial for guiding the textile industry towards more sustainable practices and for developing eco-friendlier reactive dyes.

Computational Chemistry and Molecular Modeling for Degradation Pathway Prediction and Toxicity Assessment

Computational chemistry and molecular modeling are becoming increasingly valuable tools in environmental science for predicting the fate and toxicity of pollutants. For this compound, these methods can provide insights into its degradation pathways and help in assessing the potential toxicity of its breakdown products.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic properties of the dye molecule and identify the sites that are most susceptible to attack by reactive species like hydroxyl radicals, which are generated in advanced oxidation processes. acs.orgresearchgate.net This information can be used to predict the initial steps of the degradation pathway. For example, studies on other azo dyes have shown that the azo group is often the most reactive site for radical attack, leading to the cleavage of the N=N bond. acs.org

Molecular modeling can also be used to predict the toxicity of the parent dye and its degradation products. By analyzing the structure-activity relationships, it is possible to estimate the potential for these compounds to cause harm to aquatic organisms and humans. This predictive capability is particularly useful for screening new dye molecules for their environmental impact before they are synthesized and commercialized.

Future research in this area will likely focus on developing more accurate and predictive computational models. By combining computational predictions with experimental data from analytical techniques, a more complete and reliable understanding of the degradation and toxicity of this compound can be achieved. This integrated approach will be instrumental in designing safer and more environmentally benign dye molecules and in optimizing treatment processes for their effective removal from wastewater.

Socio-Economic and Regulatory Framework Implications for Textile Dye Management

The management of textile dyes like this compound has significant socio-economic and regulatory implications. The discharge of untreated dye effluents can have severe consequences for communities that rely on the receiving water bodies for drinking water, agriculture, and fishing. igem.orgfashionrevolution.org The presence of dyes in water can reduce light penetration, affecting aquatic ecosystems, and some azo dyes and their breakdown products are known to be toxic and potentially carcinogenic. igem.org

The health of workers in textile dyeing facilities is also a major concern, as they can be exposed to harmful chemicals. sustainability-directory.com This raises issues of environmental justice, as these negative impacts often disproportionately affect marginalized communities. sustainability-directory.com From an economic perspective, while the textile industry provides employment and contributes to the economy, the costs associated with environmental pollution and healthcare can be substantial. sustainability-directory.com

In response to these challenges, there is a growing need for stricter environmental regulations governing the discharge of textile effluents. International consensus on such regulations is still lacking, but many countries are implementing their own standards. igem.org These regulations are driving the textile industry to adopt cleaner production technologies and more effective wastewater treatment methods.

Future efforts in this area should focus on the development and implementation of comprehensive and harmonized regulatory frameworks at the global level. There is also a need for greater transparency and traceability in the textile supply chain to ensure that brands are accountable for the environmental and social impacts of their production processes. Furthermore, promoting consumer awareness and demand for sustainably produced textiles can create market incentives for the industry to adopt more environmentally friendly practices.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing C.I. Reactive Orange 35 with high purity?

Answer:
Synthesis typically involves coupling reactions under controlled pH and temperature, followed by purification via recrystallization or column chromatography. Key steps include:

  • Azo Coupling : Reacting diazonium salts with coupling agents (e.g., naphthol derivatives) in alkaline conditions .
  • Purification : Use HPLC or TLC to monitor purity, adhering to protocols in reagent testing guidelines (e.g., USP standards for insoluble substances and pH sensitivity) .
  • Characterization : Employ UV-Vis spectroscopy (λmax ~500 nm for azo dyes) and NMR to confirm structural integrity. For reproducibility, document reaction parameters (stoichiometry, solvent systems) as per journal requirements for experimental sections .

Basic: Which analytical techniques are most effective for confirming the structural identity of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopic Methods :
    • UV-Vis : Validate chromophore absorption bands.
    • FT-IR : Identify functional groups (e.g., sulfonic acid groups at ~1040 cm⁻¹).
  • Chromatography : HPLC-MS to assess molecular weight and detect impurities.
  • Elemental Analysis : Verify sulfur and nitrogen content against theoretical values.
    Cross-reference data with primary literature and provide raw spectral data in supplementary files to meet reproducibility criteria .

Advanced: How can researchers design experiments to investigate the mechanistic pathways of this compound degradation under environmental conditions?

Answer:

  • Controlled Degradation Studies : Expose the dye to UV light, oxidizing agents (e.g., H₂O₂), or microbial consortia. Monitor degradation via LC-MS to identify intermediates .
  • Kinetic Modeling : Use pseudo-first-order kinetics to quantify reaction rates. Compare with computational simulations (DFT for bond dissociation energies) to hypothesize pathways .
  • Contradiction Resolution : If literature reports conflicting pathways, conduct comparative studies under standardized conditions (pH, temperature) and validate with isotopic labeling .

Advanced: What experimental frameworks optimize the dye-fixation efficiency of this compound on cellulose-based textiles?

Answer:

  • Design of Experiments (DOE) : Vary parameters like pH (8–12), electrolyte concentration, and curing time. Use response surface methodology (RSM) to identify optimal conditions .
  • Fixation Analysis : Quantify unbound dye via spectrophotometry post-washing. Correlate with fabric color strength (K/S values) using Kubelka-Munk theory .
  • Crosslinking Mechanisms : Investigate covalent bonding via FT-IR or XPS to confirm sulfonic ester linkages with cellulose hydroxyl groups .

Advanced: How should researchers address contradictions in reported photostability data for this compound across studies?

Answer:

  • Source Analysis : Replicate experiments using identical light sources (e.g., Xenon arc lamps), irradiance levels, and substrate types. Discrepancies often arise from methodological variability .
  • Accelerated Aging Tests : Exclude oxygen/moisture effects by conducting studies in inert atmospheres. Use ESR spectroscopy to detect free radical formation, a key degradation driver .
  • Meta-Analysis : Systematically compare datasets in Web of Science, filtering by experimental conditions. Resolve outliers through collaborative replication studies .

Advanced: What methodologies assess the ecological impact of this compound in wastewater systems?

Answer:

  • Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute/chronic toxicity. Pair with chemical oxygen demand (COD) measurements to evaluate biodegradability .
  • Adsorption Studies : Test activated carbon or biochar for dye removal efficiency. Model adsorption isotherms (Langmuir vs. Freundlich) to optimize remediation .
  • Regulatory Compliance : Align with OECD guidelines for chemical safety. Disclose conflicts of interest and ethical approvals in methodology sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.